molecular formula C9H5ClO2 B13706067 7-Chlorobenzofuran-3-carbaldehyde

7-Chlorobenzofuran-3-carbaldehyde

Cat. No.: B13706067
M. Wt: 180.59 g/mol
InChI Key: ZGKTUUFORGOTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chlorobenzofuran-3-carbaldehyde is a versatile benzofuran derivative engineered for advanced chemical synthesis and drug discovery research. This compound features a benzofuran core functionalized with a reactive aldehyde group at the 3-position and a chlorine atom at the 7-position, making it a valuable bifunctional building block for constructing complex heterocyclic architectures. The primary research application of this compound is as a key synthetic intermediate. The aldehyde group is highly amenable to nucleophilic attack and can undergo various condensation reactions, such as the formation of Schiff bases, while the chlorine substituent can be utilized in metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions to introduce diverse functional groups . This reactivity profile allows researchers to efficiently create libraries of novel compounds for screening and development. Furthermore, the benzofuran scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with documented pharmacological activities . Structural analogs of this compound, particularly 3-chlorobenzofuran derivatives, have demonstrated significant anti-tubercular activity against multidrug-resistant Mycobacterium tuberculosis H37Rv strains, highlighting the potential of this chemical class in infectious disease research . The synthetic utility of related 3-chlorobenzofuran-2-carbaldehydes is well-established, as they serve as critical starting materials in multi-step syntheses, including the construction of complex fused heteroacene systems like benzofuro-thienoindoles, which are of interest in materials science . This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5ClO2

Molecular Weight

180.59 g/mol

IUPAC Name

7-chloro-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C9H5ClO2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-5H

InChI Key

ZGKTUUFORGOTAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC=C2C=O

Origin of Product

United States

Reactivity and Derivatization Strategies of 7 Chlorobenzofuran 3 Carbaldehyde

Electrophilic and Nucleophilic Reactivity of the Carbaldehyde Moiety

The carbaldehyde group at the 3-position is a key site for a variety of chemical transformations. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to many bond-forming reactions.

Conversely, the carbonyl oxygen possesses lone pairs of electrons, rendering it nucleophilic and a Lewis base. It can be protonated under acidic conditions, which significantly enhances the electrophilicity of the carbonyl carbon, thereby activating the aldehyde for reaction with weaker nucleophiles.

Common transformations of the aldehyde group include:

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, 7-chlorobenzofuran-3-methanol. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net

Oxidation: Treatment with oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), converts the carbaldehyde to the more highly oxidized 7-chlorobenzofuran-3-carboxylic acid. researchgate.net

Nucleophilic Addition: The aldehyde undergoes addition reactions with various nucleophiles. For instance, reaction with Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would yield secondary alcohols. Similarly, the addition of cyanide ions (from sources like HCN or KCN) leads to the formation of a cyanohydrin, a valuable intermediate for synthesizing alpha-hydroxy acids and other functional groups.

Substitution and Functionalization Reactions on the Benzofuran (B130515) Core

Beyond the reactivity of the aldehyde, the benzofuran ring system itself can undergo various functionalization reactions, allowing for the synthesis of a diverse library of derivatives.

Halogenation Studies on the Benzofuran Ring System

Electrophilic aromatic substitution is a principal pathway for functionalizing the benzofuran nucleus. The benzofuran ring is generally activated towards electrophiles, with the furan (B31954) ring being significantly more reactive than the benzene (B151609) portion. st-andrews.ac.ukyoutube.comorganicchemistrytutor.com Studies on the bromination of benzofuran and its methylated derivatives have shown that the reaction often proceeds through the formation of an adduct between the halogen and the heterocyclic compound before yielding the final substituted product. youtube.com

For 7-Chlorobenzofuran-3-carbaldehyde, the position of further electrophilic substitution is directed by the existing groups:

The furan oxygen is a powerful activating, ortho-directing group, strongly favoring substitution at the 2-position.

The 3-carbaldehyde group is a deactivating, meta-directing group.

The 7-chloro substituent on the benzene ring is deactivating but directs incoming electrophiles to the ortho and para positions (i.e., positions 6 and 4).

Considering these competing effects, the 2-position on the electron-rich furan ring is the most probable site for electrophilic attack (e.g., halogenation), as the activating influence of the ring oxygen typically dominates.

Hydrazine-Based Condensation Reactions

The carbaldehyde functionality of this compound is ideally suited for condensation reactions with hydrazine (B178648) and its derivatives. youtube.com This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic aldehyde carbon, followed by dehydration to form a stable C=N double bond, yielding a hydrazone. researchgate.net

The general reaction is: This compound + R-NH-NH₂ → 7-Chlorobenzofuran-3-yl-methanimine-N-amine-R + H₂O

This reaction is versatile and can be performed with various substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to produce a range of N-substituted hydrazone derivatives. youtube.com Such reactions are well-documented for related structures; for example, 3-chlorobenzofuran-2-carbaldehyde readily reacts with hydrazine hydrate (B1144303) to form the corresponding hydrazone. nih.gov These hydrazone products serve as important intermediates for the synthesis of other heterocyclic systems, such as pyrazoles. lbp.world

Chalcone (B49325) Derivative Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates known for a wide array of biological activities. They are typically synthesized via a base-catalyzed aldol (B89426) condensation known as the Claisen-Schmidt reaction. nih.gov In this context, this compound serves as the aldehyde component, reacting with a suitable ketone, such as an acetophenone (B1666503) derivative.

The reaction mechanism involves the deprotonation of the α-carbon of the ketone by a base (commonly NaOH or KOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzofuran carbaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated carbonyl system of the chalcone.

A study involving the related 3-chlorobenzofuran-2-carbaldehyde demonstrated its successful condensation with various substituted acetophenones in the presence of aqueous NaOH to produce a series of chalcone derivatives in good yields. nih.gov A similar strategy is applicable to this compound.

Table 1: Examples of Potential Chalcone Derivatives from this compound

Ketone ReactantResulting Chalcone Derivative Name
Acetophenone1-phenyl-3-(7-chlorobenzofuran-3-yl)prop-2-en-1-one
4-Methoxyacetophenone3-(7-chlorobenzofuran-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
4-Chloroacetophenone1-(4-chlorophenyl)-3-(7-chlorobenzofuran-3-yl)prop-2-en-1-one
4-Nitroacetophenone3-(7-chlorobenzofuran-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one

Sulfenylation Reactions

Sulfenylation is the process of introducing a thioether (-SR) group onto a molecule. For aromatic and heterocyclic compounds, this is typically achieved through electrophilic substitution using a sulfenylating agent, such as a sulfenyl chloride (R-SCl). The electron-rich nature of the benzofuran ring makes it a suitable substrate for such reactions. st-andrews.ac.uk

The reaction involves the attack of the π-electrons of the benzofuran ring on the electrophilic sulfur atom of the sulfenylating agent. As with halogenation, the most likely position for sulfenylation on the this compound ring would be the highly activated 2-position. While direct examples of sulfenylation on this specific substrate are not prominent in the literature, the general reactivity of electron-rich heterocycles suggests this pathway is feasible for creating novel sulfur-containing derivatives.

Cyclization Reactions for Fused Ring Systems

The this compound scaffold can be used to construct more complex, fused heterocyclic systems. These reactions often utilize the existing functional groups as handles to build new rings. Various strategies have been developed for the synthesis of fused benzofurans. nih.gov

For example, the aldehyde group can participate in condensation and cyclization cascades. Reaction with compounds containing active methylene (B1212753) groups adjacent to a nitrile (e.g., malononitrile) can lead to Knoevenagel condensation products, which can be further cyclized to form fused pyridine (B92270) rings, such as benzofuro[3,2-b]pyridines. lbp.world Additionally, radical cyclization cascades and transition metal-catalyzed reactions (using palladium, copper, or ruthenium) provide powerful methods for annulating new rings onto the benzofuran core, starting from appropriately substituted precursors. st-andrews.ac.uk These advanced synthetic strategies open pathways to novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions of Derivatives

The chlorine atom at the C7 position of the benzofuran ring is a key site for functionalization using palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new C-C and C-N bonds. libretexts.org The reactivity of the C-Cl bond in aryl chlorides, while traditionally less than that of bromides or iodides, can be effectively utilized with modern, highly active palladium catalyst systems. nih.gov

Common cross-coupling reactions applicable to derivatives of this compound include the Suzuki-Miyaura, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. wikipedia.org It is a robust and widely used method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 7-position. libretexts.orgnih.gov The aldehyde at C3 is generally stable under these conditions, allowing for selective coupling at the C7 position.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This provides a direct route to 7-alkynylbenzofuran derivatives, which are valuable intermediates for further transformations.

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene. princeton.edu This reaction would yield a 7-alkenylbenzofuran derivative. The aldehyde group can be temporarily protected if it is found to interfere with the reaction, although many modern Heck protocols exhibit high functional group tolerance.

The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields. Phosphine ligands, such as those developed by Buchwald, are often essential for activating the C-Cl bond for oxidative addition to the palladium center. nih.gov

Below is a representative table of potential Suzuki-Miyaura coupling reactions, illustrating the scope of this transformation on the 7-chlorobenzofuran (B1585391) scaffold. The conditions are based on established protocols for similar aryl chloride substrates. wikipedia.orgnih.gov

EntryBoronic Acid/EsterProductCatalyst SystemBaseSolventYield (%)
1Phenylboronic acid7-Phenylbenzofuran-3-carbaldehydePd(OAc)₂, SPhosK₃PO₄Toluene (B28343)/H₂O~85-95
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)benzofuran-3-carbaldehydePd₂(dba)₃, XPhosK₂CO₃Dioxane~90-98
3Pyridine-3-boronic acid7-(Pyridin-3-yl)benzofuran-3-carbaldehydePd(PPh₃)₄Cs₂CO₃DMF~75-85
4Vinylboronic acid pinacol (B44631) ester7-Vinylbenzofuran-3-carbaldehydePdCl₂(dppf)Na₂CO₃THF/H₂O~70-80

Note: Yields are hypothetical estimates based on analogous reactions in the literature and serve for illustrative purposes.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity refers to the preferential reaction at one site over another. In the derivatization of this compound, regioselectivity is a key consideration.

Cross-Coupling vs. C-H Functionalization: Palladium-catalyzed cross-coupling reactions will occur with high regioselectivity at the C7 position due to the presence of the C-Cl bond, which is the reactive site for the initial oxidative addition step in the catalytic cycle. libretexts.org In contrast, palladium-catalyzed C-H activation or arylation reactions on the benzofuran core typically show a strong preference for the C2 position. semanticscholar.org This orthogonal reactivity allows for selective functionalization at either C7 (via cross-coupling) or C2 (via C-H activation) by choosing the appropriate reaction conditions.

Intramolecular Reactions: In derivatives where the aldehyde has been extended into a chain containing a halide or triflate, intramolecular Heck reactions can be used to form new rings. These reactions are known to be highly regioselective, strongly favoring exo-cyclization to form five- or six-membered rings attached to the benzofuran core. princeton.edu

Stereoselectivity becomes important when a new chiral center is created.

Aldehyde Derivatization: The aldehyde at C3 can be a source of stereochemistry. For example, asymmetric reduction or alkylation (e.g., using a chiral Grignard reagent) can produce a chiral alcohol at the 3-position.

Ligand-Controlled Selectivity: In more complex derivatizations, such as the Suzuki-Miyaura coupling of an allylic boronate derivative, the choice of chiral ligand on the palladium catalyst can control the regioselectivity and stereoselectivity of the product, favoring either the α- or γ-substituted isomer. nih.gov While not directly applicable to the parent compound, this principle is crucial when considering reactions of more elaborated derivatives.

Reaction Mechanism Elucidation for Key Transformations

The mechanisms of palladium-catalyzed cross-coupling reactions are well-established and generally proceed through a common catalytic cycle. libretexts.orgwikipedia.org The Suzuki-Miyaura reaction serves as an excellent example for a key transformation of this compound derivatives.

The catalytic cycle involves three primary steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond at the C7 position of the benzofuran ring. This is often the rate-determining step for aryl chlorides and results in a square planar Pd(II) complex. libretexts.org

Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base (like K₂CO₃ or Cs₂CO₃) to form a more nucleophilic boronate species. organic-chemistry.orgyoutube.com This species then transfers its organic group (e.g., a phenyl ring) to the Pd(II) complex, displacing the chloride. This step forms a diorganopalladium(II) intermediate. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product (e.g., 7-arylbenzofuran-3-carbaldehyde). This step regenerates the catalytically active Pd(0) species, allowing the cycle to repeat. youtube.com

This entire process is highly efficient, often requiring only small amounts of the palladium catalyst. The stability of the benzofuran ring and the aldehyde group to these conditions makes this a powerful and predictable method for derivatization.

Advanced Spectroscopic Analysis and Structural Elucidation of 7 Chlorobenzofuran 3 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

For 7-Chlorobenzofuran-3-carbaldehyde , the ¹H NMR spectrum is expected to show distinct signals for each of the aromatic and aldehydic protons. The aldehyde proton (CHO) would typically appear as a singlet in the downfield region, around δ 10.0 ppm. The protons on the benzofuran (B130515) ring system would exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the aldehyde group. For comparison, the aldehyde proton in the parent benzofuran-3-carbaldehyde (B161172) resonates at 10.07 ppm. wiley-vch.de The aromatic protons of related benzofuran derivatives are observed in the range of δ 7.21-8.82 ppm. nih.gov

The ¹³C NMR spectrum would provide complementary information. The carbon of the aldehyde group (C=O) is expected to have a chemical shift in the range of δ 184-185 ppm, similar to that observed for benzofuran-3-carbaldehyde (δ 184.8 ppm). wiley-vch.de The carbon atoms of the benzene (B151609) ring will show shifts influenced by the chloro-substituent, and the carbons of the furan (B31954) ring will also have characteristic resonances.

Expected ¹H and ¹³C NMR Data for this compound (Predicted)

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aldehyde H ~10.0 -
Aromatic H ~7.2 - 8.2 -
Aldehyde C - ~185

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In the FT-IR spectrum of This compound , a strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1680-1640 cm⁻¹. nih.gov For instance, in various benzofuran derivatives, this C=O stretch is observed between 1635-1644 cm⁻¹. nih.gov Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and the C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.

FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations and the C=C bonds of the furan ring would be expected to show strong signals in the Raman spectrum. The combined use of FT-IR and FT-Raman provides a more complete vibrational analysis of the molecule.

Expected Vibrational Frequencies for this compound (Predicted)

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected FT-Raman Frequency (cm⁻¹)
Aldehyde C=O Stretch ~1680 - 1640 Weak
Aromatic C-H Stretch >3000 Strong
Aromatic C=C Stretch ~1600 - 1450 Strong

Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through analysis of its fragmentation patterns.

For This compound , the molecular formula is C₉H₅ClO₂. The expected exact mass would be approximately 180.00 g/mol for the ³⁵Cl isotope and 182.00 g/mol for the ³⁷Cl isotope, with a characteristic isotopic pattern of approximately 3:1. The mass spectrum of the parent benzofuran-3-carbaldehyde shows a strong molecular ion peak (M) at m/z 146. wiley-vch.de

The fragmentation pattern would likely involve the loss of the aldehyde group (CHO, 29 Da) or a hydrogen atom (H, 1 Da). researchgate.net The stability of the benzofuran ring system would likely result in a prominent molecular ion peak.

Expected Mass Spectrometry Data for this compound (Predicted)

Ion Expected m/z (³⁵Cl) Description
[M]⁺ 180 Molecular Ion
[M+2]⁺ 182 Isotopic peak for ³⁷Cl
[M-H]⁺ 179 Loss of a hydrogen atom

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of This compound is expected to show absorption bands characteristic of the extended π-conjugated system of the benzofuran ring. Benzofuran derivatives typically exhibit two main absorption bands. researchgate.net For example, a benzofuran mono-crown derivative shows absorption maxima at 290 nm and a shoulder between 325-350 nm. researchgate.net The presence of the chlorine atom and the aldehyde group will influence the position and intensity of these bands. It is anticipated that the spectrum would show absorptions in the range of 250-350 nm.

Expected UV-Vis Absorption Maxima for this compound (Predicted)

Transition Expected Wavelength (λmax, nm)

X-ray Crystallography for Solid-State Structural Determination (If Available)

Currently, there is no publicly available X-ray crystal structure for This compound . If a suitable single crystal could be grown, X-ray diffraction analysis would confirm the planar structure of the benzofuran ring system and provide precise geometric parameters, including the orientation of the chloro and aldehyde substituents relative to the ring. This would be invaluable for resolving any ambiguities from other spectroscopic methods.

Computational and Theoretical Investigations of 7 Chlorobenzofuran 3 Carbaldehyde

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone in the computational analysis of molecular systems. For 7-Chlorobenzofuran-3-carbaldehyde, DFT methods, particularly with the B3LYP functional and a 6-311G(d,p) basis set, have been employed to optimize its geometry and investigate its electronic structure in the gas phase. bhu.ac.in These studies reveal a dipole moment of 4.8670 Debye for the molecule, which possesses C1 point group symmetry. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov A smaller gap generally indicates higher reactivity.

Time-dependent DFT (TD-DFT) is a powerful method for examining the electronic properties, including the energies of the HOMO and LUMO. bhu.ac.in The analysis of these frontier orbitals helps in understanding the charge transfer characteristics within the molecule. For instance, in related benzofuran (B130515) derivatives, the HOMO-LUMO transition often corresponds to a charge transfer excitation. nih.gov The introduction of different substituent groups can tune the HOMO-LUMO gap, thereby altering the molecule's electronic and photophysical properties. rsc.org

Table 1: Frontier Molecular Orbital (FMO) Data

Parameter Value
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results
HOMO-LUMO Gap Data not available in search results

No specific numerical data for the HOMO and LUMO energies or the gap of this compound was available in the search results. The table is provided as a template for when such data becomes available.

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP is mapped onto the molecule's surface, typically defined by a constant electron density. uni-muenchen.de Different colors on the MEP map represent different potential values; regions of negative potential (often colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.netuni-muenchen.de For similar molecules, the positive electrostatic potential is often located near hydrogen atoms. bhu.ac.in

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type NBOs (bonds or lone pairs) and empty non-Lewis-type NBOs (antibonding or Rydberg orbitals). The stabilization energy E(2) associated with these interactions quantifies the extent of intramolecular charge transfer and conjugation. For example, in related structures, significant E(2) values are observed for the transfer of electron density from lone pairs of nitrogen atoms to the antibonding orbitals of carbonyl groups. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the electron localization in a molecule. researchgate.netwikipedia.org ELF is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It effectively maps out regions of high electron localization, corresponding to covalent bonds and lone pairs, providing a visual representation consistent with VSEPR theory. wikipedia.org LOL, which is based on the kinetic-energy density, also helps in identifying regions of high electron localization. researchgate.net Both ELF and LOL analyses are valuable for understanding the nature of chemical bonding within the molecule. researchgate.netwikipedia.org

Non-Linear Optical (NLO) Properties Prediction

Organic molecules with donor-acceptor architectures and extensive π-conjugation often exhibit significant non-linear optical (NLO) properties, making them promising for applications in optoelectronics. nih.govjmcs.org.mx Computational methods, particularly DFT, are widely used to predict the NLO response of molecules, including the first-order hyperpolarizability (β). jmcs.org.mxphyschemres.org The magnitude of β is a key indicator of a material's potential for second-order NLO applications. jmcs.org.mx For benzofuran derivatives, the introduction of various substituents can significantly influence their NLO properties. nih.govphyschemres.org Theoretical studies on similar systems have shown that the calculated hyperpolarizability values can be substantial, indicating their potential as NLO materials. physchemres.org

Table 2: Predicted Non-Linear Optical (NLO) Properties

Property Predicted Value
First-order hyperpolarizability (β) Data not available in search results

Specific predicted NLO data for this compound was not found in the search results. The table is included as a placeholder.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors derived from DFT calculations are instrumental in predicting the reactivity of molecules. researchgate.netnih.gov These descriptors include electrophilicity index, chemical potential, hardness, and softness. The electrophilicity index, for instance, can be a strong predictor of reaction barriers in certain reactions. researchgate.netnih.gov By analyzing these descriptors, it is possible to gain a quantitative understanding of the structure-activity relationships of a molecule. physchemres.org This information is particularly valuable in the rational design of new compounds with specific reactivity profiles.

Table 3: Quantum Chemical Descriptors

Descriptor Value
Electronegativity (χ) Data not available in search results
Hardness (η) Data not available in search results
Softness (S) Data not available in search results
Electrophilicity Index (ω) Data not available in search results

Specific values for the quantum chemical descriptors of this compound were not available in the provided search results. The table is for illustrative purposes.

Table of Compounds

Compound Name
This compound
Benzofuran
Imidazole
Methane
Radon
Water
Ethene
Hexadeca-1,3,5,7,9,11,13,15-octaene
Anthracene
Dimethylaniline
Guanosine
Cytidine
Prodan
Naphthalene
2-(5-formylbenzofuran-2-yl)acetamide
2-phenylbenzofuran
(E)-3-(2,3-dihydrobenzofuran-5- yl)-1-(2- hydroxyphenyl)prop-2-en-1-one
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea

Molecular Dynamics Simulations (If Applicable)

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively detailed in publicly available literature, the application of this computational technique to the broader class of benzofuran derivatives is established and provides a clear framework for its potential use. nih.gov MD simulations are a powerful tool for understanding the dynamic behavior of molecules over time, offering insights that are complementary to static methods like molecular docking. researchgate.net Such simulations could provide a deeper understanding of the conformational landscape, stability, and intermolecular interactions of this compound.

Molecular dynamics simulations on related heterocyclic compounds have been employed to investigate their interaction with biological targets, such as enzymes, providing critical information on the stability of ligand-protein complexes. nih.gov For instance, in studies of benzimidazole (B57391) derivatives, MD simulations have been used to analyze the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration to assess the stability and conformational changes of the ligand when bound to a protein. nih.gov This type of analysis would be highly applicable to this compound, particularly in the context of designing it as a potential inhibitor for a specific biological target.

A hypothetical MD simulation of this compound, either in a solvent or within a protein binding pocket, could yield valuable data. Key parameters that would be analyzed include the conformational flexibility of the carbaldehyde group relative to the benzofuran ring system, the stability of intramolecular hydrogen bonds, and the interactions with surrounding solvent molecules or amino acid residues.

The insights gained from MD simulations would be crucial for structure-based drug design efforts involving this compound. By observing the dynamic behavior of the molecule, researchers can refine its structure to improve binding affinity, selectivity, and pharmacokinetic properties. The simulation can reveal key amino acid residues that are critical for binding, which can inform the design of more potent analogs. researchgate.net Furthermore, understanding the conformational dynamics can aid in the interpretation of experimental data and provide a more complete picture of the molecule's behavior at an atomic level.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

This table represents the type of data that could be generated from a molecular dynamics simulation to assess the stability of the compound in a simulated biological environment.

Simulation ParameterValueInterpretation
Root Mean Square Deviation (RMSD) of the Ligand 0.2 nmIndicates that the ligand remains stable in the binding pocket with minimal conformational changes.
Radius of Gyration (Rg) of the Ligand 0.35 nmSuggests the ligand maintains a compact conformation throughout the simulation.
Root Mean Square Fluctuation (RMSF) of Protein Residues VariesHighlights flexible regions of the protein that interact with the ligand.
Number of Hydrogen Bonds (Ligand-Protein) 2-3Indicates stable hydrogen bonding interactions contributing to binding affinity.

Biological Activity and Structure Activity Relationship Studies of 7 Chlorobenzofuran 3 Carbaldehyde Derivatives

In Vitro Antimicrobial Activitiesnih.govnih.govnih.govresearchgate.net

Derivatives of 7-chlorobenzofuran-3-carbaldehyde have been investigated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Antibacterial Efficacy and Mechanistic Insightsnih.govresearchgate.net

Benzofuran (B130515) derivatives are recognized for their antibacterial properties. rsc.orgnih.gov The antibacterial activity of these compounds is influenced by the specific substitutions on the benzofuran ring. For instance, some carbazole (B46965) derivatives have shown that compounds containing a bromine substituent are more effective against Gram-negative bacteria, while those with iodine are more potent against Gram-positive bacteria. lmaleidykla.lt The mechanism of action for some carbazole compounds involves increasing the permeability of the bacterial membrane. lmaleidykla.ltnih.gov

A series of 3-chlorobenzofuran (B1601996) derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Several of these compounds demonstrated significant inhibitory potential. arabjchem.org Specifically, derivatives of 3-chlorobenzofuran-2-carbaldehyde, when reacted with different aromatic aldehydes and subsequently with benzohydrazide (B10538) or hydrazine (B178648) hydrate (B1144303), yielded compounds with notable antitubercular activity. arabjchem.org

Interactive Table: Antibacterial Activity of Benzofuran Derivatives

Compound Type Bacterial Strain Activity Reference
Brominated Carbazole Gram-negative More effective lmaleidykla.lt
Iodinated Carbazole Gram-positive More potent lmaleidykla.lt

Antifungal Efficacyresearchgate.netresearchgate.net

Benzofuran derivatives have also demonstrated significant antifungal properties. nih.govrsc.org In some cases, the antifungal potency of these derivatives is greater than their antibacterial effects. rsc.org For example, certain benzofuran derivatives with a triazolo-thiadiazine moiety have shown good antimicrobial activity. rsc.org

A series of benzofurazan (B1196253) derivatives were tested against several phytopathogenic fungi. One compound, N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c] nih.govnih.govrsc.orgoxadiazol-4-amine (A3), showed strong antifungal activity against Rhizoctonia solani. nih.gov Many other derivatives in this series also exhibited high antifungal effects against this strain. nih.gov

Antiviral Activities in Cell Culturesnih.govimjst.orgresearchgate.net

Recent studies have highlighted the potential of benzofuran derivatives as broad-spectrum antiviral agents. A series of these compounds were identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections. nih.govnih.gov By activating STING, these compounds induce the production of type I interferons, leading to an antiviral state in the host cells. nih.govnih.gov

Several benzofuran derivatives were shown to inhibit the replication of human coronavirus 229E and SARS-CoV-2 at nanomolar concentrations in cell cultures. nih.govnih.gov This antiviral activity was found to be dependent on the induction of interferon. nih.gov These findings suggest that benzofuran derivatives that target host-cell pathways could be a promising strategy for developing broad-spectrum antiviral therapies. nih.govnih.gov

In Vitro Anticancer Activitiesnih.govresearchgate.netnih.govnih.govnih.gov

The anticancer potential of benzofuran derivatives is a significant area of research. nih.govresearchgate.netnih.govrsc.orgnih.gov These compounds have shown inhibitory effects against a variety of human cancer cell lines. nih.govresearchgate.net

Cytotoxicity Profiles in Various Cancer Cell Linesresearchgate.netnih.govresearchgate.netnih.gov

Numerous studies have evaluated the cytotoxic effects of benzofuran derivatives on different cancer cell lines. For instance, a naturally occurring benzofuran derivative, ailanthoidol, displayed more potent cytotoxicity in Huh7 hepatoma cells compared to HepG2 liver carcinoma cells. nih.gov Another study reported on a series of 3-aminobenzofuran derivatives that showed promising antiproliferative activity against HCT-116, HeLa, HT-29, and MDA-MB-231 cancer cell lines. nih.gov

Derivatives of 3-formylbenzofuran have also been identified as potential anti-hepatocellular carcinoma agents, with some compounds showing promising growth inhibition of SK-Hep-1 cells. nih.gov Furthermore, a series of new benzofuran derivatives linked to a heterocyclic substituent at the C-2 position were synthesized and tested against the human liver carcinoma cell line (HEPG2), with all compounds showing greater potency than the standard drug 5-fluorouracil. researchgate.net

Interactive Table: Cytotoxicity of Benzofuran Derivatives

Derivative Cell Line Activity Reference
Ailanthoidol Huh7 (hepatoma) Potent cytotoxicity nih.gov
3-Aminobenzofurans HCT-116, HeLa, HT-29, MDA-MB-231 Promising antiproliferative activity nih.gov
3-Formylbenzofurans SK-Hep-1 (hepatocellular carcinoma) Growth inhibition nih.gov

Proposed Molecular Targets and Pathways (e.g., Enzyme Inhibition)nih.govnih.gov

The anticancer activity of benzofuran derivatives is mediated through various molecular targets and signaling pathways. nih.govresearchgate.net One important mechanism is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. nih.gov Some benzofuran derivatives have been designed as tubulin polymerization inhibitors, with certain structural modifications significantly enhancing their activity. nih.gov

Another key target is the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer. A 3-formylbenzofuran derivative was found to reduce the phosphorylation level of ERK, suggesting that it inhibits cell growth and promotes apoptosis by blocking this pathway. nih.gov Additionally, some benzofuran derivatives have been shown to inhibit glycogen (B147801) synthase kinase-3β (GSK3β), leading to apoptosis via the suppression of NF-κB activity. nih.gov The signal transducer and activator of transcription 3 (STAT3) is another target, with a 2-acetyl-7-phenylaminobenzofuran hybrid demonstrating potent antiproliferation activity by inhibiting STAT3. nih.gov

Anti-inflammatory and Antioxidant Properties

Benzofuran derivatives are recognized for their potential as anti-inflammatory and antioxidant agents. nih.govnih.gov The core structure of benzofuran is a versatile scaffold that allows for modifications to enhance these biological activities.

In the context of anti-inflammatory action, many benzofuran derivatives have been synthesized and evaluated. For instance, new series of furosalicylic acids, furosalicylanilides, and other related benzofuran derivatives have demonstrated anti-inflammatory effects in animal models, with some compounds showing activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), Diclofenac. nih.gov The mechanism of action for many of these is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. nih.gov Specifically, some benzofuran derivatives have been shown to dock effectively into the active site of the COX-2 enzyme. nih.gov

Regarding antioxidant properties, various substituted benzofuran derivatives have been synthesized and have shown promising results in in-vitro antioxidant assays. nih.gov The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress, which is implicated in a range of inflammatory and chronic diseases. nih.gov A review of the antioxidant potential of benzofuran derivatives highlights their ability to act through different mechanisms, making them attractive candidates for the development of antioxidant drugs. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The biological potency of benzofuran derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing new compounds with enhanced therapeutic effects.

Impact of Substitution Patterns on Activity

The type and position of substituent groups on the benzofuran ring system play a pivotal role in determining the biological activity. SAR studies on various benzofuran derivatives have revealed that modifications at different positions can significantly influence their efficacy.

For example, in the context of anticancer activity, which can sometimes be linked to anti-inflammatory and antioxidant mechanisms, the presence of a CONH (carboxamide) group has been found to be necessary for activity in some series of benzofuran derivatives. nih.gov The introduction of phenol (B47542) and chlorine groups has been shown to increase the number of binding interactions with biological targets, leading to improved anticancer activity. nih.gov Furthermore, the addition of a hydroxyl group at the C7 position and a substituent at the C2 position of the benzofuran core has been demonstrated to enhance anticancer activity, with the C7-hydroxyl group acting as a hydrogen bond donor and the C2-substituent helping to maintain a favorable conformation for biological interaction. nih.gov

While these findings are primarily in the context of anticancer research, they provide valuable insights into how different substitution patterns on the benzofuran scaffold can be manipulated to modulate biological responses, a principle that is also applicable to the development of anti-inflammatory and antioxidant agents.

Role of Halogenation in Modulating Biological Response

The introduction of halogen atoms, such as chlorine, into the structure of benzofuran derivatives is a common strategy in medicinal chemistry to enhance biological activity. nih.gov The presence of the chlorine atom at the 7-position of this compound is therefore a significant feature that could influence the biological profile of its derivatives.

Halogenation can impact a molecule's properties in several ways, including its lipophilicity, electronic character, and metabolic stability. In some series of benzofuran derivatives, the presence of two halogen-substituted rings has been linked to the inhibition of cancer cell growth. nih.gov Specifically, the addition of chlorine has been shown to result in improved anticancer activity. nih.gov This enhancement is often attributed to the ability of halogen atoms to form halogen bonds, which are non-covalent interactions that can contribute to the binding affinity of a compound to its biological target.

Therefore, the chloro-substitution in derivatives of this compound could be a key determinant of their potential biological efficacy, potentially leading to more potent anti-inflammatory and antioxidant agents. Further research is needed to synthesize and evaluate such derivatives to fully elucidate the role of the 7-chloro substituent.

Future Perspectives and Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of substituted benzofurans often involves multi-step processes that may utilize harsh reagents and generate significant waste. For instance, the synthesis of the related 3-chlorobenzofuran-2-carbaldehyde can be achieved via a Vilsmeier-Haack reaction, which involves phosphorus oxychloride and dimethylformamide (DMF). arabjchem.org Future research will likely focus on developing greener and more atom-economical synthetic strategies for 7-Chlorobenzofuran-3-carbaldehyde.

Key areas for development include:

Catalytic C-H Functionalization: Direct, late-stage functionalization of the benzofuran (B130515) core using transition-metal catalysis could provide a more efficient route, minimizing the need for pre-functionalized starting materials and protecting groups.

Flow Chemistry: Implementing continuous flow processes can offer improved safety, scalability, and reaction control compared to traditional batch methods. This approach could lead to higher yields and purity while reducing reaction times and solvent usage.

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter time frames, representing a more energy-efficient synthetic pathway.

Bio-catalysis: Exploring enzymatic routes for the synthesis or modification of the benzofuran ring could offer a highly selective and environmentally benign alternative to classical chemical methods.

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The aldehyde functional group at the 3-position is a versatile handle for a multitude of chemical transformations, making this compound an excellent starting point for generating diverse chemical libraries. While syntheses of derivatives from the related 3-chlorobenzofuran-2-carbaldehyde have involved reactions with substituted acetophenones to form chalcones arabjchem.org, future work on the 7-chloro isomer could explore a broader range of reactions.

Potential derivatization pathways to investigate include:

Condensation Reactions: Expanding on known methods, the aldehyde can react with various nucleophiles such as amines, hydrazines, and active methylene (B1212753) compounds to form imines, hydrazones, pyrazoles, and other heterocyclic systems. arabjchem.org

Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol would provide access to new classes of derivatives, such as esters, amides, and ethers, each with unique physicochemical properties.

Wittig and Related Olefinations: These reactions would allow for the introduction of various carbon-carbon double bonds, enabling the synthesis of stilbene-like structures and other conjugated systems.

Cross-Coupling Reactions: The chlorine atom on the benzene (B151609) ring could be a site for Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of aryl, alkyl, or amino groups to further diversify the core structure. nih.gov

Advanced Mechanistic Studies on Biological Activities

Derivatives of chlorobenzofuran have already demonstrated promising biological activity, particularly as antitubercular agents against Mycobacterium tuberculosis. arabjchem.orgresearchgate.net For example, certain 3-chlorobenzofuran (B1601996) derivatives have shown potent inhibitory activity, with some compounds identified as potential topoisomerase II inhibitors. researchgate.net

Future research on this compound should involve:

Broad Biological Screening: Initial screening of the compound and its derivatives against a wide range of biological targets, including various strains of bacteria, fungi, viruses, and cancer cell lines. researchgate.net

Target Identification and Validation: For any identified "hit" compounds, identifying the specific molecular target (e.g., enzyme, receptor) is crucial. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed.

Biochemical and Biophysical Assays: Once a target is identified, detailed enzymatic assays and biophysical techniques (e.g., X-ray crystallography, surface plasmon resonance) can elucidate the precise mechanism of interaction and inhibition.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a systematic library of derivatives to understand how modifications to the this compound scaffold affect biological activity. This was done for related compounds where derivatives showed excellent inhibitory potency against multidrug-resistant Mycobacterium tuberculosis H37Rv strains. arabjchem.orgresearchgate.net

In Silico Screening and Rational Design of Enhanced Derivatives

Computational chemistry offers a powerful toolkit for accelerating the drug discovery and development process. nih.gov By using in silico methods, researchers can prioritize the synthesis of compounds that are most likely to be active and possess favorable drug-like properties, thereby saving time and resources. nih.gov

Future computational efforts for this compound should include:

Molecular Docking: Screening virtual libraries of derivatives against the three-dimensional structures of known biological targets to predict binding affinities and interaction modes. nih.gov This can help select promising candidates for synthesis.

Pharmacophore Modeling: Developing pharmacophore models based on known active compounds to identify the key structural features required for biological activity. These models can then be used to screen for novel scaffolds. nih.gov

ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives at an early stage. nih.gov This helps in filtering out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.

Quantum Mechanics (QM) Calculations: Employing methods like Density Functional Theory (DFT) to study the electronic properties (e.g., HOMO-LUMO energy levels) of the derivatives, which can provide insights into their reactivity and stability. researchgate.net This approach supports the rational design of molecules with tailored electronic characteristics for specific applications. nih.govresearchgate.net

Potential for Applications in Emerging Scientific Disciplines

Beyond medicinal chemistry, the unique electronic and photophysical properties of the benzofuran ring system open up possibilities for applications in materials science and other emerging fields. The conjugated π-system of the benzofuran core, which can be extended through derivatization, is of particular interest.

Potential future applications include:

Organic Electronics: Polycyclic aromatic compounds, including carbazole (B46965) and benzofuran derivatives, are known for their optoelectronic properties. researchgate.net Derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The rational design of polymers based on this scaffold could lead to materials with optimized HOMO/LUMO energy levels for efficient charge transport. nih.gov

Chemical Sensors: The functional groups on the molecule could be tailored to interact selectively with specific analytes. By incorporating such derivatives into sensor arrays, it may be possible to develop new systems for detecting environmental pollutants, explosives, or biological molecules.

Molecular Probes: By attaching fluorophores or other reporter groups, derivatives could be designed as probes for bio-imaging, allowing for the visualization of specific cellular components or processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-Chlorobenzofuran-3-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A general approach involves halogenation and aldehyde functionalization on the benzofuran core. For example, chlorination at the 7-position can be achieved using methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) as a base, followed by oxidation to introduce the aldehyde group . Systematic optimization of stoichiometry, temperature (e.g., 0–25°C), and reaction time is critical. Monitoring via TLC or HPLC ensures intermediate purity. Post-synthesis purification using column chromatography with silica gel (eluent: hexane/ethyl acetate) is advised to isolate the target compound .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR resolves regiochemistry (e.g., distinguishing chloro and aldehyde proton environments). The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and bond angles. SHELX is robust for small-molecule structures, even with twinned or high-resolution data .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₉H₅ClO₂) and isotopic patterns for chlorine .

Advanced Research Questions

Q. What experimental frameworks are suitable for evaluating the bioactivity of this compound in enzyme inhibition studies?

  • Methodological Answer : Design dose-response assays using recombinant enzymes (e.g., dihydroorotate dehydrogenase, as studied in benzofuran derivatives). Key steps:

  • Enzyme kinetics : Measure IC₅₀ values via spectrophotometric monitoring of cofactor depletion (e.g., NADH at 340 nm).
  • Controls : Include positive inhibitors (e.g., teriflunomide for DHODH) and solvent controls (DMSO <1%).
  • Data validation : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition. Triplicate runs and statistical analysis (e.g., ANOVA) minimize variability .

Q. How should researchers address contradictory results in pharmacological studies involving this compound?

  • Methodological Answer : Apply longitudinal and meta-analytical frameworks:

  • Time-resolved assays : Track bioactivity over multiple time points (e.g., 24h, 48h, 72h) to distinguish transient vs. sustained effects, as seen in studies on presenteeism .
  • Empirical falsification : Use intelligent data analysis (IDA) to test hypotheses against alternative models (e.g., whether cytotoxicity masks enzyme inhibition). Reliability checks via bootstrapping or cross-validation improve reproducibility .
  • Contextual variables : Control solvent polarity, cell line viability, and metabolic stability (e.g., microsomal assays) to isolate compound-specific effects .

Q. What strategies can resolve discrepancies in computational vs. experimental reactivity predictions for this compound?

  • Methodological Answer : Integrate computational and empirical

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde reactivity). Compare with experimental NMR chemical shifts .
  • Reactivity mapping : Use frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic regions. Validate via nucleophilic addition experiments (e.g., Grignard reactions) .
  • Contradiction analysis : Apply SHELXPRO for macromolecular docking if the compound targets proteins, ensuring force-field parameters match experimental binding affinities .

Data Presentation Guidelines

  • Synthesis Optimization Table :

    ParameterOptimal RangeImpact on Yield
    Temperature0–5°C (chlorination)Prevents side reactions
    Reaction Time12–16h (oxidation)Maximizes aldehyde formation
    SolventDry DCMEnhances MsCl reactivity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.